

## **CEP-28122** chemical structure and properties

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Compound of Interest

Compound Name: CEP-28122 mesylate salt

Cat. No.: B1516159

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## **An In-depth Technical Guide to CEP-28122**

This guide provides a comprehensive overview of the chemical properties, biological activity, and experimental methodologies related to CEP-28122, a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor. The information is intended for researchers, scientists, and professionals in the field of drug development.

#### **Chemical Structure and Physicochemical Properties**

CEP-28122 is a diaminopyrimidine derivative identified as a highly potent and selective, orally active ALK inhibitor.[1][2] Its chemical and physical properties are summarized below.



Property	Value	Reference
	(1S,2S,3R,4R)-3-((5-chloro-2-	
IUPAC Name	(((S)-1-methoxy-7-morpholino-	
	6,7,8,9-tetrahydro-5H-	
	benzo[3]annulen-2-	
	yl)amino)pyrimidin-4-	
	yl)amino)bicyclo[2.2.1]hept-5-	
	ene-2-carboxamide	
Molecular Formula	C28H35CIN6O3	
Molecular Weight	539.06 g/mol	
CAS Number	1022958-60-6	
	O=C([C@H]1INVALID-LINK	
	([H])C=C[C@]2([H])	
SMILES	[C@H]1NC3=NC(NC4=CC=C5	[4]
	C(CCINVALID-LINK	
	CC5)=C4OC)=NC=C3CI)N	
Appearance	Solid powder	
Purity	>99% by HPLC	
Solubility	Soluble in DMSO	
Storago	Room temperature for months,	
Storage	or -20°C for 3 years	

## **Biological Activity and Mechanism of Action**

CEP-28122 is a potent inhibitor of ALK, a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations, point mutations, or gene amplification, becomes a key driver in several human cancers.[2] These cancers include anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[2][5]

The primary mechanism of action for CEP-28122 is the inhibition of ALK's kinase activity. This leads to a reduction in the phosphorylation of ALK itself and its downstream signaling effectors.



#### [1][6]

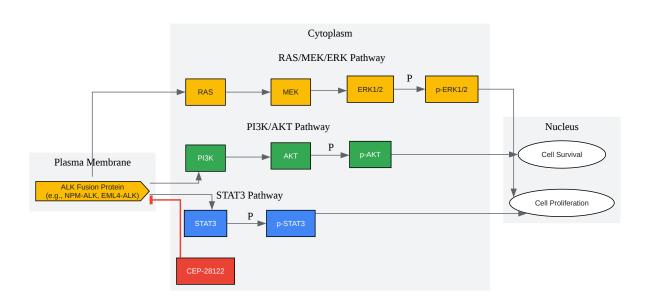
Assay	Cell Line	IC50 Value	Reference
Recombinant ALK activity (TRF assay)	-	1.9 ± 0.5 nM	[4]
ALK tyrosine phosphorylation	Karpas-299	20 nM	[4]
ALK tyrosine phosphorylation	Sup-M2	20-30 nM	[6]
Growth Inhibition	Karpas-299	Concentration- dependent	[1]
Growth Inhibition	Sup-M2	Concentration- dependent	[1]
Kinase Selectivity (vs. Flt4)	-	46 ±10 nM	[4]

CEP-28122 demonstrates significant, dose-dependent antitumor activity in various mouse xenograft models of human cancers with ALK activation.[2][5] Oral administration of CEP-28122 has been shown to lead to substantial tumor growth inhibition and even complete tumor regression.[2][6] For instance, a single oral dose of 30 mg/kg resulted in over 90% inhibition of ALK tyrosine phosphorylation in tumor xenografts for more than 12 hours.[2] Doses of 30 mg/kg twice daily or higher have resulted in complete or near-complete tumor regressions in ALCL, NSCLC, and neuroblastoma models.[2]

## **Signaling Pathway**

CEP-28122 exerts its therapeutic effects by inhibiting the ALK signaling pathway. The constitutive activation of ALK in cancer cells leads to the phosphorylation and activation of several downstream signaling cascades that promote cell proliferation, survival, and invasion. CEP-28122's inhibition of ALK blocks these signals. Treatment of ALK-positive cells with CEP-28122 leads to a significant reduction in the phosphorylation of key downstream effectors, including Stat-3, Akt, and ERK1/2.[1]





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Caption: CEP-28122 inhibits the ALK signaling pathway.

## **Experimental Protocols**

Detailed methodologies for key experiments are crucial for the replication and extension of findings.

This assay quantifies the enzymatic activity of recombinant ALK and its inhibition by CEP-28122.

- Objective: To determine the IC50 value of CEP-28122 against recombinant ALK.
- · Methodology:



- Recombinant ALK enzyme is incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.
- CEP-28122 is added at various concentrations to the reaction mixture.
- The reaction is allowed to proceed for a specified time at a controlled temperature.
- The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) are added.
- The plate is incubated to allow for binding.
- The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured.
   The signal is proportional to the extent of substrate phosphorylation.
- IC50 values are calculated by fitting the concentration-response data to a sigmoidal doseresponse curve.

This assay measures the ability of CEP-28122 to inhibit ALK autophosphorylation within cancer cells.

- Objective: To determine the cellular IC50 of CEP-28122 for the inhibition of ALK phosphorylation.
- · Methodology:
  - ALK-positive cells (e.g., Karpas-299, Sup-M2) are cultured to a suitable density.
  - Cells are treated with varying concentrations of CEP-28122 for a defined period (e.g., 2 hours).
  - Following treatment, cells are lysed to extract proteins.
  - Protein concentrations are determined to ensure equal loading.
  - Proteins are separated by SDS-PAGE and transferred to a membrane (Western Blot).



- The membrane is probed with a primary antibody specific for phosphorylated ALK (e.g., phospho-ALK Tyr664) and a primary antibody for total ALK as a loading control.
- The membrane is then incubated with a corresponding secondary antibody conjugated to a detectable marker (e.g., HRP).
- The signal is detected, and band intensities are quantified.
- The ratio of phosphorylated ALK to total ALK is calculated, and the IC50 is determined from the dose-response curve.

This assay assesses the effect of CEP-28122 on the proliferation and viability of cancer cells.

- Objective: To evaluate the growth-inhibitory and cytotoxic effects of CEP-28122 on ALK-positive and ALK-negative cancer cell lines.
- Methodology:
  - Cells are seeded in 96-well plates and allowed to attach overnight.
  - The cells are then treated with a range of concentrations of CEP-28122 or a vehicle control.
  - After a prolonged incubation period (e.g., 48-72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).
  - The absorbance or fluorescence is measured, which correlates with the number of viable cells.
  - The percentage of growth inhibition is calculated relative to the vehicle-treated control, and IC50 values are determined.[1]

This experimental setup evaluates the therapeutic efficacy of CEP-28122 in a living organism.

- Objective: To determine the dose-dependent antitumor activity of orally administered CEP-28122 in mouse models bearing human tumor xenografts.
- Methodology:

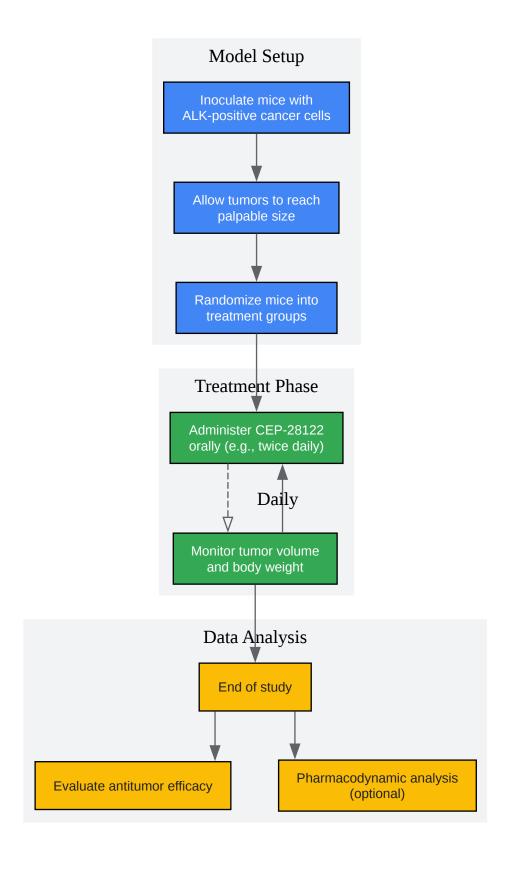
#### Foundational & Exploratory





- Immunocompromised mice (e.g., SCID or nu/nu) are subcutaneously inoculated with ALK-positive human cancer cells (e.g., Sup-M2, NCI-H2228).
- Tumors are allowed to grow to a palpable size.
- Mice are randomized into treatment and control groups.
- CEP-28122 is administered orally at various doses (e.g., 3, 10, 30 mg/kg) on a defined schedule (e.g., twice daily) for a specified duration (e.g., 12-24 days).[5] The control group receives a vehicle.
- Tumor volume and body weight are measured regularly throughout the study.
- At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., immunoblotting for p-ALK).
- Antitumor efficacy is evaluated by comparing the tumor growth in treated groups to the control group.[2]





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Caption: Workflow for in vivo antitumor efficacy studies.



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